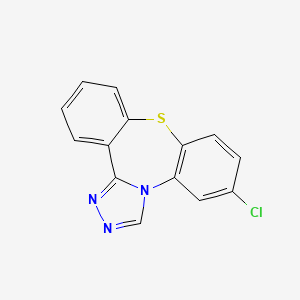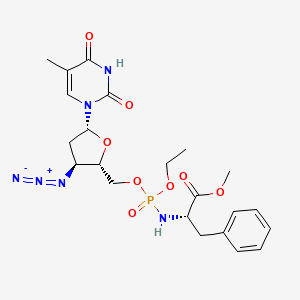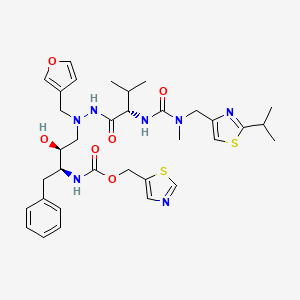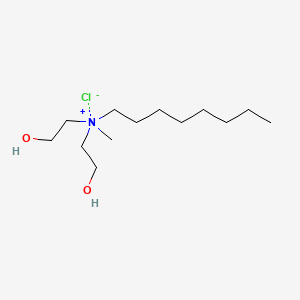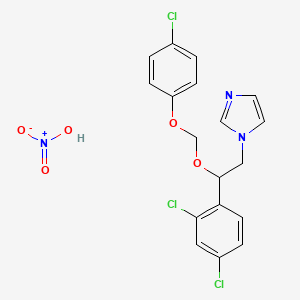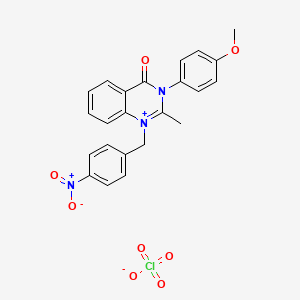
Quinazolinium, 3,4-dihydro-3-(4-methoxyphenyl)-2-methyl-1-((4-nitrophenyl)methyl)-4-oxo-, perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Nitrobenzyl)-2-methyl-3-(4-methoxyphenyl)-4(3H)-quinazolinonium perchlorate is a complex organic compound that belongs to the quinazolinonium family This compound is characterized by its unique structure, which includes a nitrobenzyl group, a methoxyphenyl group, and a quinazolinonium core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Nitrobenzyl)-2-methyl-3-(4-methoxyphenyl)-4(3H)-quinazolinonium perchlorate typically involves multiple steps. The initial step often includes the formation of the quinazolinonium core, followed by the introduction of the nitrobenzyl and methoxyphenyl groups. Common reagents used in these reactions include nitrobenzyl chloride, methoxyphenyl boronic acid, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, ensures the quality and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Nitrobenzyl)-2-methyl-3-(4-methoxyphenyl)-4(3H)-quinazolinonium perchlorate undergoes various chemical reactions, including:
Oxidation: The nitrobenzyl group can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halides. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as nitro derivatives, amine derivatives, and substituted quinazolinonium compounds. These products are often characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy.
Applications De Recherche Scientifique
1-(4-Nitrobenzyl)-2-methyl-3-(4-methoxyphenyl)-4(3H)-quinazolinonium perchlorate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4-Nitrobenzyl)-2-methyl-3-(4-methoxyphenyl)-4(3H)-quinazolinonium perchlorate involves its interaction with specific molecular targets and pathways. The nitrobenzyl group can undergo redox reactions, influencing cellular oxidative stress. The methoxyphenyl group may interact with specific enzymes or receptors, modulating their activity. The quinazolinonium core can intercalate with DNA, affecting gene expression and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Nitrobenzyl)-2-methyl-3-phenyl-4(3H)-quinazolinonium perchlorate: Lacks the methoxy group, which may affect its biological activity.
1-(4-Nitrobenzyl)-2-methyl-3-(4-hydroxyphenyl)-4(3H)-quinazolinonium perchlorate: Contains a hydroxy group instead of a methoxy group, influencing its reactivity and solubility.
1-(4-Nitrobenzyl)-2-methyl-3-(4-chlorophenyl)-4(3H)-quinazolinonium perchlorate:
Uniqueness
1-(4-Nitrobenzyl)-2-methyl-3-(4-methoxyphenyl)-4(3H)-quinazolinonium perchlorate is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Propriétés
Numéro CAS |
92944-93-9 |
|---|---|
Formule moléculaire |
C23H20ClN3O8 |
Poids moléculaire |
501.9 g/mol |
Nom IUPAC |
3-(4-methoxyphenyl)-2-methyl-1-[(4-nitrophenyl)methyl]quinazolin-1-ium-4-one;perchlorate |
InChI |
InChI=1S/C23H20N3O4.ClHO4/c1-16-24(15-17-7-9-19(10-8-17)26(28)29)22-6-4-3-5-21(22)23(27)25(16)18-11-13-20(30-2)14-12-18;2-1(3,4)5/h3-14H,15H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
YSZJVWBUYBENKU-UHFFFAOYSA-M |
SMILES canonique |
CC1=[N+](C2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)OC)CC4=CC=C(C=C4)[N+](=O)[O-].[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



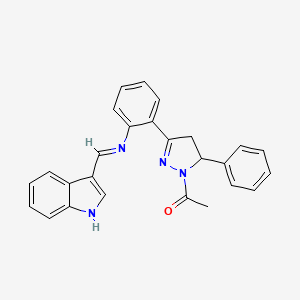
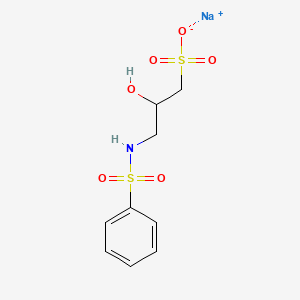
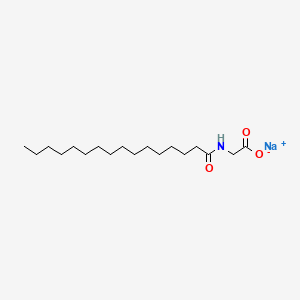
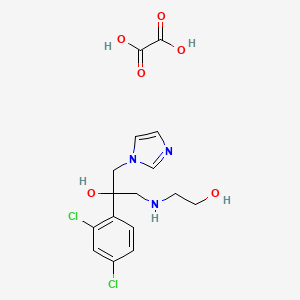
![Disodium;2-[carboxylatomethyl-[2-(2-hydroxyethylamino)ethyl]amino]acetate](/img/structure/B12754448.png)
![(1S,2R,5S,8S,9S,10S,11R,12R,13R)-8,9,12-trihydroxy-2,6,10,16-tetramethyl-14-oxatetracyclo[11.2.1.02,11.05,10]hexadec-6-ene-3,15-dione](/img/structure/B12754450.png)
